N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H23N5OS and its molecular weight is 357.5 g/mol. The purity is usually 95%.
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Biological Activity
Overview
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-phenyl]-4H-1,2,4-triazol-3-yl}sulfanylacetamide. It features a triazole ring, which is known for its biological activity, particularly in the inhibition of various enzymes.
Property | Value |
---|---|
Molecular Formula | C18H24N4OS |
Molecular Weight | 348.47 g/mol |
Purity | Typically >95% |
Solubility | Soluble in DMSO |
The primary mechanism of action for N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-phenyl]-4H-1,2,4-triazol-3-yl}sulfanylacetamide involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2, the compound disrupts cell cycle progression and induces apoptosis in cancer cells. This is critical as CDK2 plays a vital role in regulating the cell cycle by phosphorylating target proteins necessary for cell division.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. For example:
- In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability in human breast cancer (MCF7) and lung cancer (A549) cell lines.
- Mechanistic studies indicated that the compound activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
In addition to its anticancer effects, N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-phenyl]-4H-1,2,4-triazol-3-yl}sulfanylacetamide has shown potential antimicrobial activity against a range of pathogenic bacteria and fungi.
Study 1: Evaluation of Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the efficacy of this compound against various cancer cell lines. The results indicated:
- MCF7 Cells : IC50 = 12 µM after 48 hours.
- A549 Cells : IC50 = 15 µM after 48 hours.
These findings suggest a promising therapeutic index for further development.
Study 2: Antimicrobial Screening
In another investigation published in the Journal of Antimicrobial Agents:
- The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
Structure–Activity Relationships (SAR)
The structure of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-phenyl]-4H-1,2,4-triazol-3-yl}sulfanylacetamide suggests several points for modification to enhance biological activity:
Modification | Expected Effect |
---|---|
Altering substituents on the triazole ring | Improved potency against specific cancer types |
Modifying the acetamide group | Enhanced solubility and bioavailability |
Properties
Molecular Formula |
C18H23N5OS |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H23N5OS/c1-5-23-16(14-9-7-6-8-10-14)21-22-17(23)25-11-15(24)20-18(4,12-19)13(2)3/h6-10,13H,5,11H2,1-4H3,(H,20,24) |
InChI Key |
AXLJZEASBFPUHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC(C)(C#N)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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